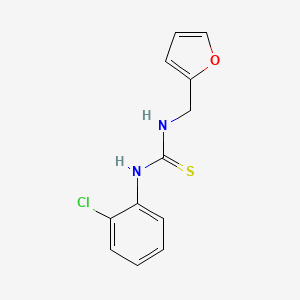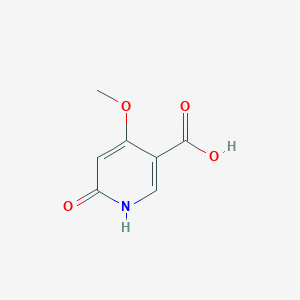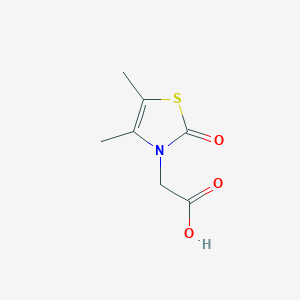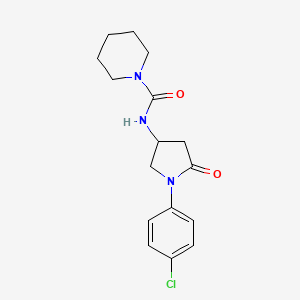
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea, also known as CPFT or Furfurylthiourea, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In the case of its antifungal activity, this compound has been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls. In the case of its anticancer properties, this compound has been shown to inhibit the activity of specific proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In the case of its antifungal activity, this compound has been shown to disrupt fungal cell wall synthesis, leading to cell death. In the case of its anticancer properties, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have antibacterial and antiviral activity, as well as potential antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These factors should be considered when designing experiments involving this compound.
Orientations Futures
There are several future directions for research involving 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea, including further optimization of its synthesis method, investigation of its mechanism of action, and exploration of its potential applications in various fields. In medicine, this compound could be studied further for its potential anticancer properties and as a potential treatment for bacterial and viral infections. In agriculture, this compound could be studied further for its potential as a natural fungicide. In material science, this compound could be studied further for its potential as a corrosion inhibitor for metals. Overall, this compound has the potential to be a valuable compound for various scientific applications, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea is synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with furfurylamine, followed by the reaction of the resulting product with thiourea. The final product, this compound, is obtained through recrystallization and purification steps. This synthesis method has been optimized and studied for its yield and purity.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to have antifungal activity against various plant pathogens, making it a potential alternative to traditional fungicides. In medicine, this compound has been studied for its potential anticancer properties, as well as its ability to inhibit the growth of bacteria and viruses. In material science, this compound has been studied for its potential use as a corrosion inhibitor for metals.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-10-5-1-2-6-11(10)15-12(17)14-8-9-4-3-7-16-9/h1-7H,8H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQNQQPXAIJIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCC2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[3-[2-(prop-2-enoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2625402.png)





![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2625411.png)
![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)
![5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2625415.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2625421.png)


![(E)-4-(Dimethylamino)-N-[(1-methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2625425.png)